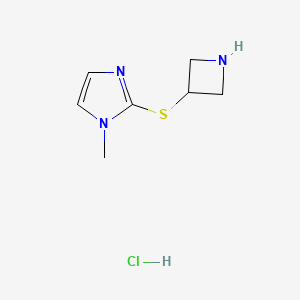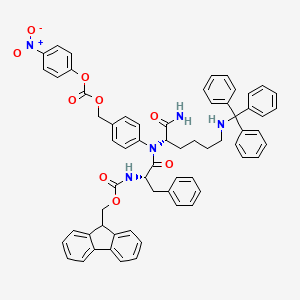
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride
Descripción general
Descripción
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole hydrochloride (2-ASM-IHCl) is a synthetic molecule that has been developed for a wide range of applications. It is a small molecule that can be used as a drug, as a research tool, or as a therapeutic agent. It has been used in a variety of applications, including as a research tool for studying enzyme function, as a therapeutic agent for treating cancer and other diseases, and as a drug for treating certain types of infections.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Synthesis of Heterocyclic Compounds: This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives, which are crucial in the development of pharmaceuticals . The azetidine ring, in particular, is a valuable pharmacophore in medicinal chemistry due to its presence in a variety of biologically active compounds.
Agriculture
Pesticide Development: The unique properties of this compound suggest potential use in the development of novel pesticides. Its structural complexity could interfere with the life cycle of pests, providing a new approach to crop protection.
Industrial Processes
Catalysis: In industrial chemistry, such compounds can be used to design catalysts that facilitate specific reactions, including polymerizations and fine chemical syntheses, due to their reactive sulfanyl and imidazole groups .
Environmental Science
Pollution Remediation: The reactivity of the sulfanyl group could be harnessed in environmental applications, such as the remediation of heavy metals from wastewater, by forming complexes with pollutants, thus allowing their removal .
Biotechnology
Enzyme Inhibition: The compound’s ability to interact with biological molecules could lead to the development of enzyme inhibitors that regulate metabolic pathways, which is crucial in biotechnological research and the treatment of diseases .
Chemistry Research
Organic Synthesis: This compound is likely to be involved in organic synthesis research, particularly in the construction of complex molecules with potential applications in materials science and nanotechnology .
Propiedades
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.ClH/c1-10-3-2-9-7(10)11-6-4-8-5-6;/h2-3,6,8H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIXWXMGUHDDIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)
![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)
